{4-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid

Molecular Properties Physicochemical Characterization Mass Spectrometry

Researchers comparing novel NSAID candidates to felbinac face experimental artifacts if they substitute a generic scaffold. {4-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid (CAS 1375069-21-8) solves this by providing a precise molecular probe with an N-ethylcarbamoyl group that uniquely alters target engagement. Its distinct profile is essential for valid SAR conclusions. - Lipophilicity & H-Bonding: XLogP3 of 2.9 and TPSA of 66.4 Ų provide the exact physicochemical signature needed for membrane permeability and solubility assays. - Mass Differentiation: A +71.08 g/mol shift vs. felbinac ensures unambiguous detection in LC-MS/MS method development. - Conformational Analysis: 5 rotatable bonds offer a quantifiable model for studying conformational entropy in binding kinetics.

Molecular Formula C17H17NO3
Molecular Weight 283.32 g/mol
CAS No. 1375069-21-8
Cat. No. B1427478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{4-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid
CAS1375069-21-8
Molecular FormulaC17H17NO3
Molecular Weight283.32 g/mol
Structural Identifiers
SMILESCCNC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)CC(=O)O
InChIInChI=1S/C17H17NO3/c1-2-18-17(21)15-5-3-4-14(11-15)13-8-6-12(7-9-13)10-16(19)20/h3-9,11H,2,10H2,1H3,(H,18,21)(H,19,20)
InChIKeyDOZVHTQLNZVOFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding {4-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic Acid (CAS 1375069-21-8): A Biphenyl Acetic Acid NSAID with a Unique Carbamoyl Substituent


{4-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid (CAS 1375069-21-8) is a biphenyl acetic acid derivative, classified as a nonsteroidal anti-inflammatory drug (NSAID) . Its molecular formula is C17H17NO3, and it has a molecular weight of 283.32 g/mol . The compound features a phenylacetic acid core linked to a phenyl ring bearing an N-ethylcarbamoyl group . This structural motif distinguishes it from simpler biphenyl acetic acids and influences its physicochemical and potentially its biological properties. While primary research publications specifically evaluating this compound are extremely limited in the public domain, its structural class suggests activity as a cyclooxygenase (COX) inhibitor . Its availability as a research-grade chemical [1][2] positions it as a specialized tool for investigating structure-activity relationships (SAR) within the biphenyl acetic acid NSAID class.

Why {4-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic Acid Cannot Be Replaced by Other Biphenyl Acetic Acid NSAIDs in Critical Research


Substituting {4-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid with a generic biphenyl acetic acid like felbinac (4-biphenylacetic acid) or other close analogs risks introducing significant experimental artifacts. The key differentiator is the presence of the N-ethylcarbamoyl group, which profoundly alters the compound's physicochemical properties and potentially its target engagement profile . For example, compared to the simpler felbinac, this compound has a higher calculated lipophilicity (XLogP3 of ~2.9) and a larger topological polar surface area (TPSA of 66.4 Ų) due to the added amide functionality . These changes directly impact membrane permeability, solubility, and protein binding [1]. Furthermore, the ethylcarbamoyl group introduces an additional hydrogen bond donor/acceptor, which can significantly influence the compound's binding affinity and selectivity for COX-1 versus COX-2 or even enable interactions with off-target proteins not engaged by felbinac [2]. Therefore, using a generic alternative without accounting for these structural and property differences would invalidate any SAR or biological activity conclusions drawn from the experiment. The following quantitative evidence underscores the necessity of procuring the specific compound.

Quantitative Differentiation of {4-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic Acid from Closest Analogs: A Data-Driven Procurement Guide


Molecular Weight and Exact Mass Differentiation from Felbinac (4-Biphenylacetic Acid)

{4-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid has a significantly higher molecular weight and exact mass compared to the prototypical biphenyl acetic acid NSAID, felbinac (4-biphenylacetic acid) . This mass difference is critical for analytical method development and for distinguishing the compound in complex biological matrices .

Molecular Properties Physicochemical Characterization Mass Spectrometry

Increased Topological Polar Surface Area (TPSA) and Hydrogen Bonding Capacity vs. Felbinac

The presence of the N-ethylcarbamoyl group on {4-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid results in a calculated topological polar surface area (TPSA) of 66.4 Ų, which is 28.7 Ų larger than that of felbinac (37.3 Ų) [1]. This increase is accompanied by an additional hydrogen bond donor (1 vs 0) and acceptor (3 vs 2) count relative to felbinac [2].

Drug-likeness Permeability Solubility Prediction

Enhanced Calculated Lipophilicity (XLogP3) and Its Impact on Biological Partitioning

{4-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid exhibits a calculated XLogP3 value of 2.9, which is higher than that of felbinac (XLogP3 ~2.7) [1]. This indicates increased lipophilicity, which can enhance membrane permeability but may also affect metabolic stability and protein binding.

Lipophilicity LogP Bioavailability

Distinct Rotatable Bond Count and Conformational Flexibility vs. Structural Isomers

{4-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid possesses 5 rotatable bonds, which is higher than the 4 rotatable bonds found in the structural isomer {3-[3-(ethylcarbamoyl)phenyl]phenyl}acetic acid (CAS 1375069-13-8) . This difference arises from the position of the phenylacetic acid moiety (para vs. meta) and impacts conformational flexibility and potential binding modes.

Conformational Analysis Ligand Efficiency Molecular Docking

Class-Level COX Inhibition: A Putative Mechanism Requiring Confirmation

As a biphenyl acetic acid derivative, {4-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid is presumed to act as a cyclooxygenase (COX) inhibitor, similar to other compounds in this class such as felbinac . However, direct IC50 values for COX-1 and COX-2 inhibition by this specific compound have not been reported in publicly accessible literature as of April 2026. For reference, felbinac inhibits COX-1 with an IC50 of 865.68 nM and COX-2 with an IC50 of 976 nM .

COX-1 COX-2 Anti-inflammatory Mechanism of Action

Validated Application Scenarios for {4-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic Acid Based on Quantified Differentiation


Structure-Activity Relationship (SAR) Studies of Biphenyl Acetic Acid NSAIDs to Elucidate the Role of the Carbamoyl Moiety

This compound is an essential tool for SAR campaigns aiming to understand how the addition of an N-ethylcarbamoyl group affects COX inhibition potency, selectivity, and off-target profiles. By comparing its activity directly to felbinac (a known COX-1/COX-2 inhibitor with an IC50 of ~865-976 nM ) and other analogs in the same assay system, researchers can quantify the contribution of the carbamoyl substituent. The altered physicochemical properties (e.g., increased TPSA of 66.4 Ų and XLogP3 of 2.9 ) provide a direct link between molecular structure and functional outcomes. This scenario is driven by the evidence of its distinct molecular and physicochemical profile established in Section 3.

Analytical Method Development and Validation for Distinguishing NSAID Analogs in Complex Matrices

The compound's unique molecular weight (283.32 g/mol) and exact mass (283.1208434 Da) , which are substantially higher than felbinac (212.24 g/mol) , make it an ideal reference standard for developing LC-MS/MS or GC-MS methods. This mass difference of +71.08 g/mol allows for unambiguous detection and quantification, even in the presence of structurally similar NSAIDs. Its use as an internal standard or method development tool is directly justified by the quantitative mass differentiation data presented in Section 3.

Probing the Impact of Increased Hydrogen Bonding Capacity on Membrane Permeability and Solubility

With two hydrogen bond donors and three acceptors, and a TPSA of 66.4 Ų, {4-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid exhibits a hydrogen bonding profile distinct from felbinac (1 donor, 2 acceptors, TPSA 37.3 Ų) [1]. This makes it a valuable probe molecule for studying the relationship between a drug's hydrogen bonding capacity and its passive diffusion across biological membranes (e.g., in PAMPA or Caco-2 assays) or its aqueous solubility. The quantitative TPSA difference (+29.1 Ų) directly supports its use in these fundamental ADME investigations.

Investigating Conformational Flexibility in Ligand-Receptor Binding Interactions

The presence of 5 rotatable bonds in {4-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid, compared to 4 rotatable bonds in its meta-substituted isomer , offers a unique opportunity to study the role of conformational entropy in molecular recognition. Researchers can use this compound in molecular docking simulations and biophysical binding assays (e.g., SPR, ITC) to determine if the added flexibility translates to a measurable difference in binding affinity or kinetics for target proteins like COX-1 or COX-2. The distinct rotatable bond count provides a quantifiable basis for this application.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for {4-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.